molecular formula C8H9NO3 B181090 3-Methyl-4-nitroanisole CAS No. 5367-32-8

3-Methyl-4-nitroanisole

Cat. No.: B181090
CAS No.: 5367-32-8
M. Wt: 167.16 g/mol
InChI Key: RTZOGYCMIMOVHU-UHFFFAOYSA-N
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Description

3-Methyl-4-nitroanisole (CAS 5367-32-8), also known as 4-methoxy-2-methyl-1-nitrobenzene, is a nitroaromatic compound with the molecular formula C₈H₉NO₃ and a molecular weight of 167.16 g/mol. Structurally, it features a methoxy group (-OCH₃) at position 4, a methyl group (-CH₃) at position 3, and a nitro group (-NO₂) at position 1 on the benzene ring . This compound is widely utilized in organic synthesis, serving as a precursor for pharmaceuticals, such as Bcl-2 inhibitors in cancer research , and as a photodegradation intermediate of pesticides like fenitrothion . Its reactivity in electrophilic substitution and redox reactions makes it valuable in diverse synthetic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methyl-4-nitroanisole can be synthesized through the nitration of 3-methyl-4-methoxytoluene. The nitration process involves the reaction of 3-methyl-4-methoxytoluene with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at a controlled temperature to ensure the selective nitration of the aromatic ring .

Industrial Production Methods: In an industrial setting, the production of this compound involves similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-4-nitroanisole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Synthetic Organic Chemistry

3-Methyl-4-nitroanisole serves as a critical intermediate in the synthesis of various organic compounds, including:

  • Dyes : It is utilized in the production of synthetic dyes, where its unique structural properties enhance colorfastness and stability.
  • Pharmaceuticals : The compound is involved in synthesizing pharmaceutical agents, particularly those requiring nitro or methoxy functional groups.
  • Agrochemicals : It is also used in the formulation of pesticides and herbicides, contributing to their efficacy and stability .

Research indicates that this compound exhibits various biological activities. It has been studied for potential applications such as:

  • Toxicology Studies : Investigations into its toxicity profile have shown that it can be harmful to aquatic life, with long-lasting effects observed in environmental studies .
  • Metabolite Studies : As a metabolite of certain pesticides like fenitrothion, it has been evaluated for its environmental impact and degradation rates. For instance, studies have indicated rapid degradation in aquatic environments, highlighting its relevance in ecotoxicology .

Industrial Applications

In industrial settings, this compound is employed as a:

  • Research Tool : Its unique chemical properties make it suitable for various experimental applications, including reaction monitoring and analytical chemistry.
  • Intermediate for Continuous Processes : Case studies demonstrate its role in continuous manufacturing processes where precise control over chemical reactions is essential .

Case Study 1: Environmental Impact Assessment

A study assessed the degradation of this compound in irrigation ditches, revealing significant reductions in concentration over four weeks. This research underlines the importance of understanding the environmental fate of chemical intermediates used in agriculture .

Case Study 2: Toxicity Evaluation

Research involving the Microtox™ system evaluated the toxicity of pesticides and their metabolites, including this compound. The findings indicated that while it possesses some toxicity, it is less harmful than its parent compounds .

Mechanism of Action

The mechanism of action of 3-Methyl-4-nitroanisole involves its interaction with various molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions. The methoxy group can also be involved in nucleophilic aromatic substitution reactions, leading to the formation of various substituted products .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Derivatives

Key structural analogs of 3-methyl-4-nitroanisole include positional isomers and methyl-substituted nitroanisoles. Their differences in substituent positions significantly influence physical properties, reactivity, and applications (Table 1).

Table 1: Structural Comparison of Nitroanisole Derivatives

Compound Name CAS No. Substituent Positions Molecular Formula Molecular Weight (g/mol)
This compound 5367-32-8 3-CH₃, 4-OCH₃, 1-NO₂ C₈H₉NO₃ 167.16
4-Methyl-2-nitroanisole 119-10-8 4-CH₃, 2-OCH₃, 1-NO₂ C₈H₉NO₃ 167.16
3-Methyl-2-nitroanisole 5345-42-6 3-CH₃, 2-OCH₃, 1-NO₂ C₈H₉NO₃ 167.16
4-Methyl-3-nitroanisole 17484-36-5 4-CH₃, 3-OCH₃, 2-NO₂ C₈H₉NO₃ 167.16
2-Nitroanisole 91-23-6 2-OCH₃, 1-NO₂ C₇H₇NO₃ 153.14
4-Nitroanisole 100-17-4 4-OCH₃, 1-NO₂ C₇H₇NO₃ 153.14

Key Observations :

  • Steric and Electronic Effects : The methyl group in this compound enhances steric hindrance at position 3, directing electrophilic attacks to less hindered positions. In contrast, 4-methyl-2-nitroanisole exhibits greater planarity due to the para-methyl and ortho-nitro groups, altering its electronic distribution .

Reactivity in Electrocatalytic Reactions

This compound demonstrates high reactivity in electrocatalytic N,N-dimethylation reactions. Under optimized conditions (2.3 V vs. Ag/Ag⁺, CO₂ atmosphere), it achieves yields of 75–82% for dimethylated products, comparable to other di-substituted nitrobenzenes like 5-nitro-m-xylene (Table 2) .

Table 2: Reactivity of Nitroaromatics in Electrocatalytic N,N-Dimethylation

Substrate Yield (%) Reaction Conditions
This compound 75–82 2.3 V, CO₂, 30°C, 10 h
5-Nitro-m-xylene 78 2.3 V, CO₂, 30°C, 10 h
2,6-Dimethylnitrobenzene 76 2.3 V, CO₂, 30°C, 10 h

Mechanistic Insight : The electron-withdrawing nitro group stabilizes intermediates during reduction, while the methoxy group modulates electron density, enhancing reaction efficiency .

Environmental Persistence and Degradation

This compound is a hydrolysis product of the pesticide fenitrothion. Studies show its variable persistence during water treatment processes (Table 3) .

Table 3: Environmental Behavior of Fenitrothion Degradants

Compound Residual Rate (%) After PACl Treatment Residual Rate (%) After Ozonation
Fenitrothion 15–20 <5
3-Methyl-4-nitrophenol 30–35 10–15
This compound 40–45 20–25

Key Findings :

  • This compound is more persistent than fenitrothion and 3-methyl-4-nitrophenol due to its methoxy group, which resists hydrolysis .
  • Its stability in aquatic environments raises concerns about long-term ecological impacts .

Table 4: Hazard Comparison of Selected Nitroanisoles

Compound Hazard Class Risk Phrases Safety Measures
This compound Xn (Harmful) R22 (Harmful if swallowed) S24/25 (Avoid skin/eye contact)
4-Methyl-3-nitroanisole Warning H302, H319 P305+P351+P338 (Eye rinse)
4-Nitroanisole Toxic R23/24/25 S36/37 (Wear gloves)

Notable Risks:

  • This compound’s primary hazard is oral toxicity, whereas 4-methyl-3-nitroanisole poses additional risks of eye irritation .

Biological Activity

3-Methyl-4-nitroanisole (3M4NA) is an aromatic compound with significant biological implications, particularly in the context of microbial degradation and potential environmental impacts. This article explores its biological activity, focusing on its degradation pathways, toxicological effects, and potential applications in bioremediation.

Chemical Structure and Properties

This compound (C₈H₉NO₃) is characterized by a methoxy group (-OCH₃) and a nitro group (-NO₂) attached to a methyl-substituted aromatic ring. Its structure can be represented as follows:

Structure OCH3C6H4NO2\text{Structure }\text{OCH}_3-\text{C}_6\text{H}_4-\text{NO}_2

Microbial Degradation

Microbial Catabolism
Research has shown that various microbial strains can utilize 3M4NA as a carbon source. Notably, Burkholderia sp. strain SJ98 has been identified as capable of degrading 3-methyl-4-nitrophenol (3M4NP), a primary breakdown product of 3M4NA. The degradation pathway involves several key enzymes, including:

  • PnpA : A monooxygenase that catalyzes the conversion of 3M4NP to more benign products.
  • PnpB : A 1,4-benzoquinone reductase involved in further reduction processes.

The study indicated that the transcriptional activity of the pnp gene cluster significantly increased under 3M4NP-induced conditions, suggesting that these enzymes are inducible and play a crucial role in the catabolism of nitroaromatic compounds .

Case Studies

Bioremediation Applications
One notable application of 3M4NA's biological activity is in bioremediation efforts aimed at cleaning up environments contaminated with nitroaromatic compounds. For instance, strain SJ98's ability to degrade both 3M4NP and para-nitrophenol (PNP) illustrates its potential utility in treating sites polluted with pesticides or explosives that contain similar nitroaromatic structures .

Enzymatic Activity Data

The following table summarizes the enzymatic activities associated with the degradation of 3M4NA by Burkholderia sp. strain SJ98:

EnzymeSpecific Activity (U/mg)Substrate Used
PnpA3.27 ± 0.463M4NP
PnpBNot specifiedMBQ
Overall Activity5.56 ± 0.84PNP

This data indicates that the microbial enzymes can effectively degrade nitroaromatic compounds, highlighting their potential for environmental applications.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Methyl-4-nitroanisole with high purity?

this compound can be synthesized via nitration and methylation of precursor aromatic compounds. For example:

  • Methylation of 3-Methyl-4-nitrophenol : React with methylating agents (e.g., dimethyl sulfate) under alkaline conditions.
  • Nitration of 3-Methylanisole : Use a nitration mixture (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to avoid over-nitration.
    Monitor reaction progress using thin-layer chromatography (TLC) with ethyl acetate/hexane (1:4) as the mobile phase. Purify via recrystallization in ethanol (mp 61–64°C ).

Q. How can researchers confirm the structural identity of this compound?

Use a combination of spectroscopic techniques:

  • ¹H NMR : Look for signals at δ 2.3 ppm (CH₃ aromatic), δ 3.9 ppm (OCH₃), and δ 7.2–8.0 ppm (aromatic protons adjacent to nitro group) .
  • FT-IR : Confirm nitro (1520 cm⁻¹, asymmetric stretching) and methoxy (1250 cm⁻¹) functional groups .
  • Mass Spectrometry : Molecular ion peak at m/z 167.16 (M⁺) .

Q. What safety protocols are critical when handling this compound?

  • Personal Protective Equipment (PPE) : N95 respirator, nitrile gloves, and chemical-resistant lab coat .
  • Ventilation : Use fume hoods to minimize inhalation of dust/aerosols.
  • Storage : Keep in airtight containers away from reducing agents (risk of nitro group reduction) .

Advanced Research Questions

Q. How do environmental conditions influence the degradation of this compound in aquatic systems?

Studies on nitroanisole derivatives (e.g., pesticide hydrolysis) show:

  • Photodegradation : Nitro groups undergo UV-induced cleavage, forming nitrophenols. Monitor using HPLC-UV at 254 nm .
  • Hydrolysis : Alkaline conditions (pH > 9) accelerate nitroanisole breakdown. Use GC-MS to detect intermediates like 3-Methyl-4-nitrophenol .
  • Adsorption : Clay minerals enhance degradation via surface-catalyzed reactions. Validate using batch adsorption experiments .

Q. What analytical challenges arise when quantifying trace amounts of this compound in complex matrices?

  • Matrix Interference : Co-eluting compounds in environmental samples (e.g., river water) require solid-phase extraction (SPE) with C18 cartridges prior to LC-MS/MS analysis .
  • Detection Limits : Optimize MS parameters (e.g., collision energy) for MRM transitions (m/z 167 → 122) to achieve sub-ppb sensitivity .

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting point)?

Discrepancies in melting points (e.g., 61–64°C vs. 17°C ) may stem from:

  • Polymorphism : Recrystallize from different solvents (ethanol vs. acetone) and analyze via X-ray diffraction (XRD) .
  • Impurity Effects : Use differential scanning calorimetry (DSC) to distinguish pure compound thermal behavior from mixtures .

Q. Methodological Recommendations

  • Synthetic Optimization : Use DoE (Design of Experiments) to optimize nitration reaction yields .
  • Environmental Fate Studies : Combine QSPR modeling with experimental data to predict persistence in soil .
  • Data Validation : Cross-reference spectral data with NIST Chemistry WebBook entries to confirm structural assignments .

Properties

IUPAC Name

4-methoxy-2-methyl-1-nitrobenzene
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InChI

InChI=1S/C8H9NO3/c1-6-5-7(12-2)3-4-8(6)9(10)11/h3-5H,1-2H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RTZOGYCMIMOVHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H9NO3
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DSSTOX Substance ID

DTXSID40201913
Record name 3-Methyl-4-nitroanisole
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Molecular Weight

167.16 g/mol
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CAS No.

5367-32-8
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